molecular formula C23H27ClN2O5 B266708 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266708
M. Wt: 446.9 g/mol
InChI Key: GHAUOJSZMQXZSX-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. This molecule has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is activated by various stimuli, such as cytokines, growth factors, and pathogens, and its activation leads to the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune response. In preclinical studies, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce tumor growth and metastasis in various cancer models, including breast cancer, prostate cancer, and lung cancer. In addition, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and tissue damage in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its specificity for NF-κB inhibition, its low toxicity, and its availability as a small molecule inhibitor. However, there are also some limitations to using 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments, including its low solubility in water, its relatively low potency compared to other NF-κB inhibitors, and its limited stability in biological fluids.

Future Directions

There are several future directions for the research and development of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one, including the optimization of its synthesis method, the identification of more potent and selective NF-κB inhibitors, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as infectious diseases and neurodegenerative disorders. In addition, the combination of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Overall, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-ethoxybenzoyl chloride, which is then reacted with 3-(dimethylamino)propylamine to obtain the intermediate product. This intermediate is then reacted with 5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one to obtain the final product, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In inflammation, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorders, 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of autoantibodies and reduce the severity of disease symptoms.

properties

Product Name

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H27ClN2O5/c1-5-30-17-10-8-15(13-16(17)24)21(27)19-20(18-9-7-14(2)31-18)26(23(29)22(19)28)12-6-11-25(3)4/h7-10,13,20,27H,5-6,11-12H2,1-4H3/b21-19+

InChI Key

GHAUOJSZMQXZSX-XUTLUUPISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(O3)C)/[O-])Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(O3)C)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(O3)C)[O-])Cl

Origin of Product

United States

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